(R)-3-BOC-4-(METHOXYMETHYLCARBAMOYL)-2,2-DIMETHYLOXAZOLIDINE (R)-3-BOC-4-(METHOXYMETHYLCARBAMOYL)-2,2-DIMETHYLOXAZOLIDINE
Brand Name: Vulcanchem
CAS No.: 167102-62-7
VCID: VC0061499
InChI: InChI=1S/C13H24N2O5/c1-12(2,3)20-11(17)15-9(8-19-13(15,4)5)10(16)14(6)18-7/h9H,8H2,1-7H3/t9-/m1/s1
SMILES: CC1(N(C(CO1)C(=O)N(C)OC)C(=O)OC(C)(C)C)C
Molecular Formula: C13H24N2O5
Molecular Weight: 288.34 g/mol

(R)-3-BOC-4-(METHOXYMETHYLCARBAMOYL)-2,2-DIMETHYLOXAZOLIDINE

CAS No.: 167102-62-7

Main Products

VCID: VC0061499

Molecular Formula: C13H24N2O5

Molecular Weight: 288.34 g/mol

(R)-3-BOC-4-(METHOXYMETHYLCARBAMOYL)-2,2-DIMETHYLOXAZOLIDINE - 167102-62-7

CAS No. 167102-62-7
Product Name (R)-3-BOC-4-(METHOXYMETHYLCARBAMOYL)-2,2-DIMETHYLOXAZOLIDINE
Molecular Formula C13H24N2O5
Molecular Weight 288.34 g/mol
IUPAC Name tert-butyl (4R)-4-[methoxy(methyl)carbamoyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Standard InChI InChI=1S/C13H24N2O5/c1-12(2,3)20-11(17)15-9(8-19-13(15,4)5)10(16)14(6)18-7/h9H,8H2,1-7H3/t9-/m1/s1
Standard InChIKey USINQMZZDNKSQW-SECBINFHSA-N
Isomeric SMILES CC1(N([C@H](CO1)C(=O)N(C)OC)C(=O)OC(C)(C)C)C
SMILES CC1(N(C(CO1)C(=O)N(C)OC)C(=O)OC(C)(C)C)C
Canonical SMILES CC1(N(C(CO1)C(=O)N(C)OC)C(=O)OC(C)(C)C)C
PubChem Compound 11108977
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator